AM-Imidazole-PA-Boc (CAS 2357108-99-5), chemically identified as tert-butyl (3-(4-(aminomethyl)-1H-imidazol-1-yl)propyl)carbamate, is an orthogonally protected, heterobifunctional PROTAC linker [1]. Featuring an aminomethyl-imidazole core extended by a Boc-protected propylamine chain, it serves as a critical structural bridge in the synthesis of advanced targeted protein degraders, notably IRAK4 degraders such as PROTAC IRAK4 degrader-1 [1]. The incorporation of the imidazole motif provides specific exit vectors and favorable physicochemical properties, while the Boc-protected terminal amine ensures strict regiocontrol during sequential amide coupling workflows in degrader assembly.
Substituting AM-Imidazole-PA-Boc with generic linear alkyl or PEG linkers (e.g., Boc-NH-C6-NH2) alters the spatial geometry, exit vector trajectory, and basicity of the resulting PROTAC, often leading to a failure in ternary complex formation between the target protein and the E3 ligase [1]. Furthermore, attempting to use unprotected aminomethyl-imidazole-propylamine variants results in competing acylation at both primary amine sites during coupling reactions. This lack of orthogonal protection generates complex statistical mixtures that severely depress overall synthetic yields and complicate downstream chromatographic purification, making generic or unprotected substitutes unviable for efficient procurement and scale-up.
The terminal Boc protecting group on the propylamine chain of AM-Imidazole-PA-Boc strictly isolates the aminomethyl group for the primary coupling event. Compared to unprotected diamine analogs, which typically yield 35-50% statistical mixtures of mono- and di-coupled byproducts, the use of AM-Imidazole-PA-Boc enables >95% regioselective coupling to the first ligand (e.g., E3 ligase or target binder) [1]. This orthogonal strategy eliminates the need for exhaustive chromatographic separation of structural isomers.
| Evidence Dimension | First-step regioselective coupling yield |
| Target Compound Data | >95% selective mono-coupling (AM-Imidazole-PA-Boc) |
| Comparator Or Baseline | ~35-50% yield with high byproduct formation (Unprotected diamine analog) |
| Quantified Difference | ~50% absolute increase in desired intermediate yield |
| Conditions | Standard HATU/DIPEA mediated amide coupling conditions |
Prevents the loss of expensive target-binding or E3-recruiting ligands in statistical coupling mixtures, maximizing PROTAC assembly efficiency.
Procuring pre-assembled AM-Imidazole-PA-Boc bypasses the difficult regioselective alkylation of 4-(aminomethyl)imidazole. In-house synthesis using Boc-NH-propyl halides typically yields a 60:40 to 70:30 mixture of N1 and N3 alkylated regioisomers, requiring tedious reverse-phase or specialized silica purification [1]. Commercially sourced AM-Imidazole-PA-Boc provides the pure N1-isomer (>98% isomeric purity), saving significant synthetic time and raw material waste.
| Evidence Dimension | N1 vs N3 regioisomeric purity |
| Target Compound Data | >98% pure N1-isomer (Pre-assembled AM-Imidazole-PA-Boc) |
| Comparator Or Baseline | ~60-70% N1 / 30-40% N3 mixture (Crude in-house alkylation) |
| Quantified Difference | Complete elimination of the ~30-40% N3 regioisomer byproduct |
| Conditions | Direct procurement vs. de novo alkylation of 4-(aminomethyl)imidazole |
Accelerates hit-to-lead timelines by 1-2 weeks by eliminating a major synthetic and purification bottleneck in linker construction.
Unlike purely aliphatic linkers of similar length (e.g., Boc-NH-C7-NH2), the AM-Imidazole-PA-Boc linker introduces a basic imidazole nitrogen (pKa ~6.5-7.0) into the PROTAC backbone [1]. This structural feature significantly reduces the overall lipophilicity (clogP) of the final degrader molecule compared to pure alkyl chains, improving kinetic aqueous solubility and cellular permeability—critical parameters for heavy PROTACs like IRAK4 degraders which often suffer from poor physicochemical profiles [2].
| Evidence Dimension | Linker contribution to aqueous solubility and lipophilicity |
| Target Compound Data | Imidazole core provides a basic center (pKa ~6.5-7.0) for protonation at physiological pH |
| Comparator Or Baseline | Purely aliphatic linkers (e.g., C7 alkyl chain, no basic centers) |
| Quantified Difference | Reduction in clogP and improved aqueous kinetic solubility |
| Conditions | Physiological pH (7.4) in aqueous assay media |
Enhances the bioavailability and cellular assay performance of the final PROTAC, reducing the risk of late-stage attrition due to poor solubility.
AM-Imidazole-PA-Boc is the exact linker required for the synthesis of PROTAC IRAK4 degrader-1 (Compound I-210) and related analogs [1]. Its specific geometry and exit vectors are optimized for forming the ternary complex between IRAK4 and Cereblon, making it the indispensable choice for researchers replicating or expanding upon this specific degrader class.
The orthogonal protection (Boc) and primary amine functionality make this linker ideal for split-and-pool or parallel synthesis of PROTAC libraries [1]. It allows for standardized amide coupling to a library of target ligands, followed by Boc deprotection and coupling to various E3 ligase ligands (e.g., pomalidomide, VHL ligands), ensuring high-throughput compatibility.
When a lead PROTAC utilizing a pure alkyl linker exhibits poor aqueous solubility or cell permeability, substituting the aliphatic chain with the AM-Imidazole-PA-Boc motif can introduce beneficial basicity and polarity. This application is critical during the lead optimization phase to rescue highly lipophilic degrader candidates [1].